

(R)-(-)-Hexahydromandelic acid fundamental properties

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Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

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An In-depth Technical Guide to (R)-(-)-Hexahydromandelic Acid

Authored by a Senior Application Scientist

Introduction

(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a chiral α -hydroxy acid of significant interest in the fields of pharmaceutical synthesis and materials science. As a derivative of mandelic acid with a saturated cyclohexane ring, it serves as a valuable chiral building block for the synthesis of complex molecules, including antimycobacterial agents.^[1] Its unique stereochemistry plays a crucial role in its biological activity and interactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of **(R)-(-)-Hexahydromandelic acid** for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

(R)-(-)-Hexahydromandelic acid is a white to off-white crystalline solid under standard conditions. It is soluble in polar solvents such as water and alcohols. The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical modifications and contributes to its physical properties.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₃	
Molecular Weight	158.19 g/mol	
CAS Number	53585-93-6	
Appearance	White to off-white crystalline solid	
Melting Point	127-129 °C	
Optical Activity	[α] ¹⁸ /D -23° (c = 1 in acetic acid)	
Purity (typical)	≥98%	
Enantiomeric Excess (typical)	≥99% (GLC)	

Spectroscopic and Analytical Profile

A detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **(R)-(-)-Hexahydromandelic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (approximately 1.0-2.0 ppm). The methine proton (α -proton) would likely be a doublet around 4.0 ppm. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on the solvent and concentration, but are expected in the ranges of 2-5 ppm and 10-13 ppm, respectively.
- ¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm). The carbon bearing the hydroxyl group (α -carbon) would resonate around 70-75 ppm. The carbons of the cyclohexane ring would appear in the upfield region (approximately 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-(-)-Hexahydromandelic acid** would be characterized by:

- A broad absorption band in the region of 3400-2400 cm^{-1} , corresponding to the O-H stretching vibrations of the carboxylic acid and the alcohol.
- A strong, sharp peak around 1700 cm^{-1} due to the C=O stretching of the carboxylic acid group.
- C-H stretching vibrations of the cyclohexane ring just below 3000 cm^{-1} .
- C-O stretching and O-H bending vibrations in the fingerprint region (below 1400 cm^{-1}).

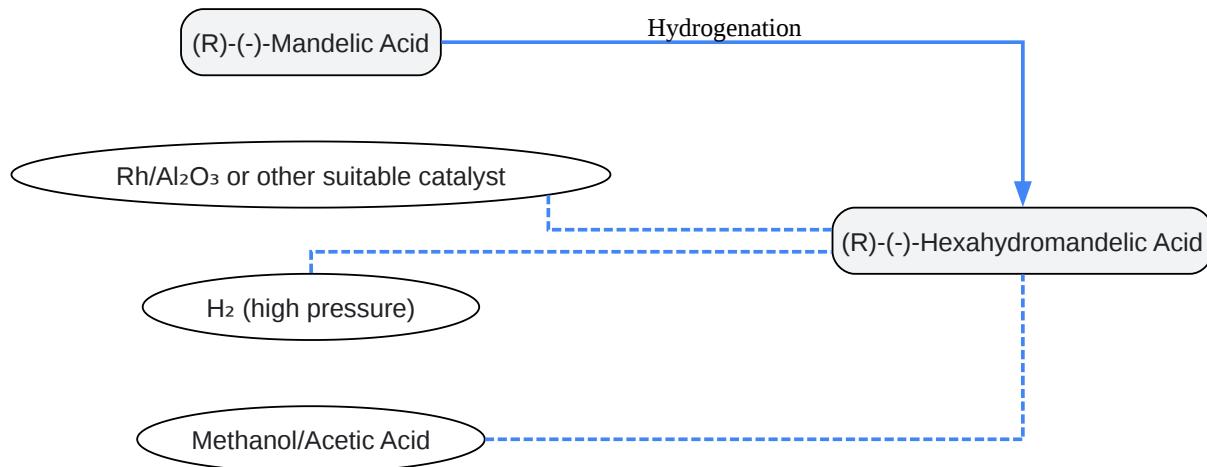
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 158. Key fragmentation patterns would likely involve the loss of water ($\text{M}-18$), the loss of the carboxyl group ($\text{M}-45$), and cleavage of the cyclohexyl ring.

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of **(R)-(-)-Hexahydromandelic acid** involves the catalytic hydrogenation of (R)-(-)-mandelic acid. This reaction reduces the aromatic phenyl ring to a cyclohexane ring while preserving the stereochemistry at the α -carbon.



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Caption: Synthesis of **(R)-(-)-Hexahydromandelic Acid** via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of **(R)-(-)-Hexahydromandelic Acid**

- **Dissolution:** Dissolve (R)-(-)-mandelic acid in a suitable solvent system, such as methanol with a small amount of acetic acid.
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, for example, 5% rhodium on alumina.
- **Hydrogenation:** Place the mixture in a high-pressure reactor and introduce hydrogen gas to the desired pressure (e.g., 100 psi).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for a sufficient time to ensure complete reduction of the aromatic ring (typically several hours).
- **Work-up:** After the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of celite.

- Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield the pure **(R)-(-)-Hexahydromandelic acid**.

Reactivity

As an α -hydroxy acid, **(R)-(-)-Hexahydromandelic acid** exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.

- Carboxylic Acid Reactions: It can undergo esterification, amide formation, and reduction to the corresponding diol.
- Alcohol Reactions: The secondary hydroxyl group can be oxidized to a ketone, or undergo etherification and esterification.

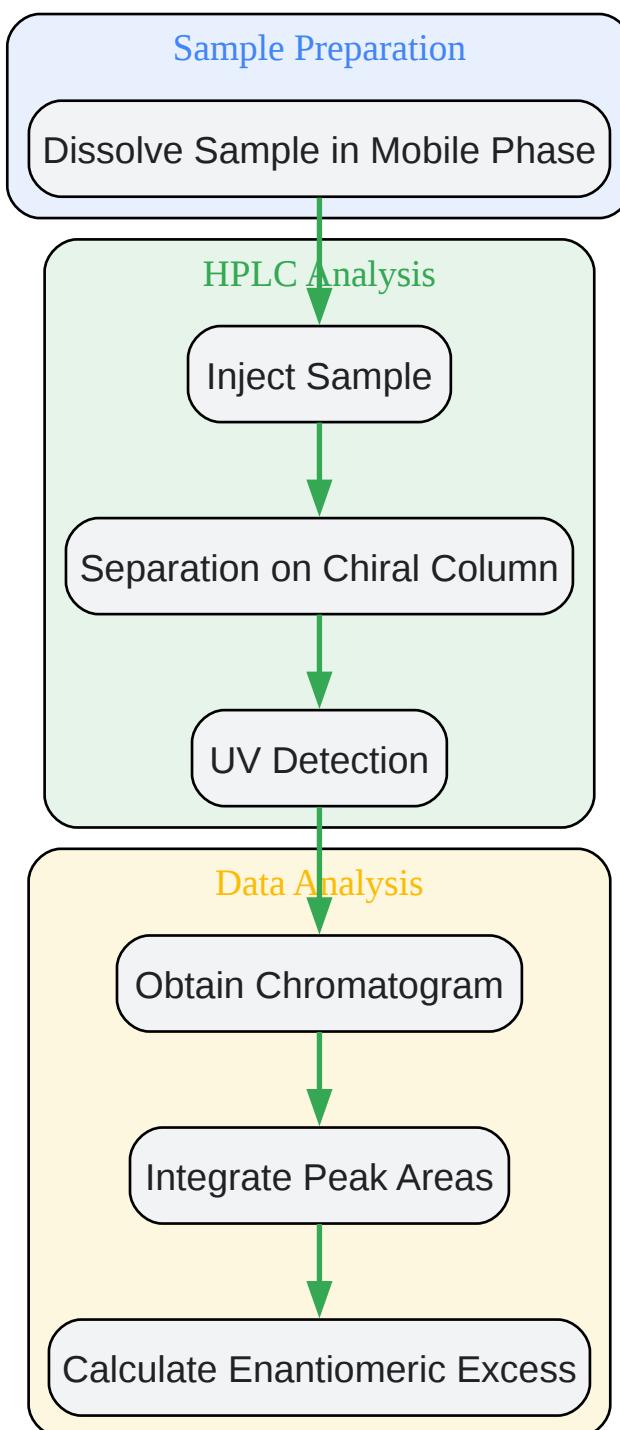
Analytical Methodologies for Purity Assessment

The enantiomeric excess (ee) is a critical quality attribute for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this determination.

Experimental Protocol: Chiral HPLC Analysis

- Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).
- Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape.
- Sample Preparation: Dissolve a known amount of **(R)-(-)-Hexahydromandelic acid** in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
 - Temperature: Maintain a constant column temperature (e.g., 25 °C).

- Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around 210 nm).
- Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 μ L) and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
- Calculation of Enantiomeric Excess: Calculate the ee using the areas of the two peaks: $ee\ (%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$



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Caption: Workflow for Chiral HPLC Analysis of **(R)-(-)-Hexahydromandelic Acid**.

Applications in Research and Drug Development

(R)-(-)-Hexahydromandelic acid is a versatile intermediate with several key applications:

- Chiral Building Block: It is used in the asymmetric synthesis of pharmaceuticals. For instance, it has been employed as an intermediate in the synthesis of analogues of pyridomycin, an antimycobacterial compound.[1]
- Chirality Sensing: It serves as a model α -hydroxy acid in studies on chirality sensing using techniques like circular dichroism.[1]
- Chiral Ionic Liquids: It is a starting material for the synthesis of chiral ionic liquids, which have applications as chiral solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity and safety of **(R)-(-)-Hexahydromandelic acid**.

Aspect	Recommendation	Reference
Personal Protective Equipment	Wear safety glasses, chemical-resistant gloves, and a lab coat.	
Handling	Avoid generating dust. Use in a well-ventilated area.	
Storage	Store in a tightly sealed container in a cool, dry place.	
Incompatibilities	Strong oxidizing agents.	
Fire Safety	It is a combustible solid. Use dry chemical, carbon dioxide, or foam extinguishers.	

Conclusion

(R)-(-)-Hexahydromandelic acid is a valuable chiral compound with a growing number of applications in synthetic chemistry and drug development. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe use in a research and development setting. While further research is needed to fully characterize its spectroscopic and biochemical properties, the information provided here serves as a solid foundation for scientists and researchers working with this important molecule.

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References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000042) [hmdb.ca]
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